

Spectroscopic and Synthetic Insights into 2,6-Difluoromandelic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoromandelic acid

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This technical guide provides a comprehensive overview of the available spectroscopic data for **2,6-Difluoromandelic acid** ($C_8H_6F_2O_3$), a fluorinated aromatic alpha-hydroxy acid of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data, this document summarizes the known spectroscopic information, provides generalized experimental protocols for its characterization, and outlines a plausible synthetic pathway.

Spectroscopic Data

The following sections present the available spectroscopic data for **2,6-Difluoromandelic acid**. The lack of publicly archived Nuclear Magnetic Resonance (NMR) data is a notable gap in the full characterization of this compound.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) Chemistry WebBook contains a mass spectrum for **2,6-Difluoromandelic acid**, obtained by electron ionization.^[1] The spectrum is a key piece of data for confirming the molecular weight of the compound.

Table 1: Mass Spectrometry Data for **2,6-Difluoromandelic Acid**^[1]

Parameter	Value
Molecular Formula	C ₈ H ₆ F ₂ O ₃
Molecular Weight	188.13 g/mol
Ionization Method	Electron Ionization (EI)
Data Source	NIST Mass Spectrometry Data Center

A visual representation of the mass spectrum is available on the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

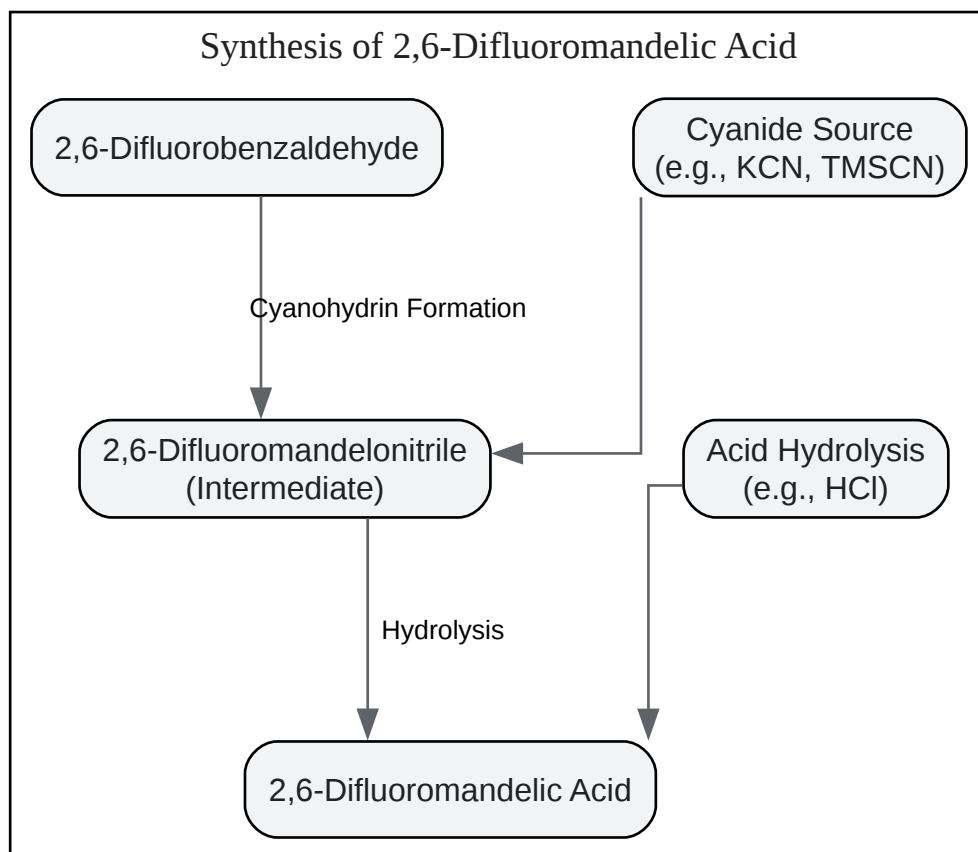
The NIST Chemistry WebBook also indicates the availability of an Infrared (IR) spectrum for **2,6-Difluoromandelic acid**.^{[1][2]} However, the spectral data is not directly provided in the public database. The IR spectrum is crucial for identifying the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O), and carbon-fluorine (C-F) bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **2,6-Difluoromandelic acid** are not readily available in published literature. However, the following sections provide generalized procedures that serve as a starting point for researchers.

General Synthesis of Mandelic Acid Derivatives

The synthesis of mandelic acid and its derivatives can be achieved through various methods. A common approach involves the reaction of a corresponding benzaldehyde with a cyanide source, followed by hydrolysis. For **2,6-Difluoromandelic acid**, the logical precursor would be 2,6-difluorobenzaldehyde.



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A plausible synthetic route to **2,6-Difluoromandelic acid**.

General Protocol for Mass Spectrometry (Electron Ionization)

- Sample Preparation: A dilute solution of **2,6-Difluoromandelic acid** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

General Protocol for Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample like **2,6-Difluoromandelic acid**, the sample can be prepared as a KBr (potassium bromide) pellet or as a mull with Nujol. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer.
- **Analysis:** A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs radiation.
- **Spectrum Generation:** The data is processed by Fourier transformation to produce a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

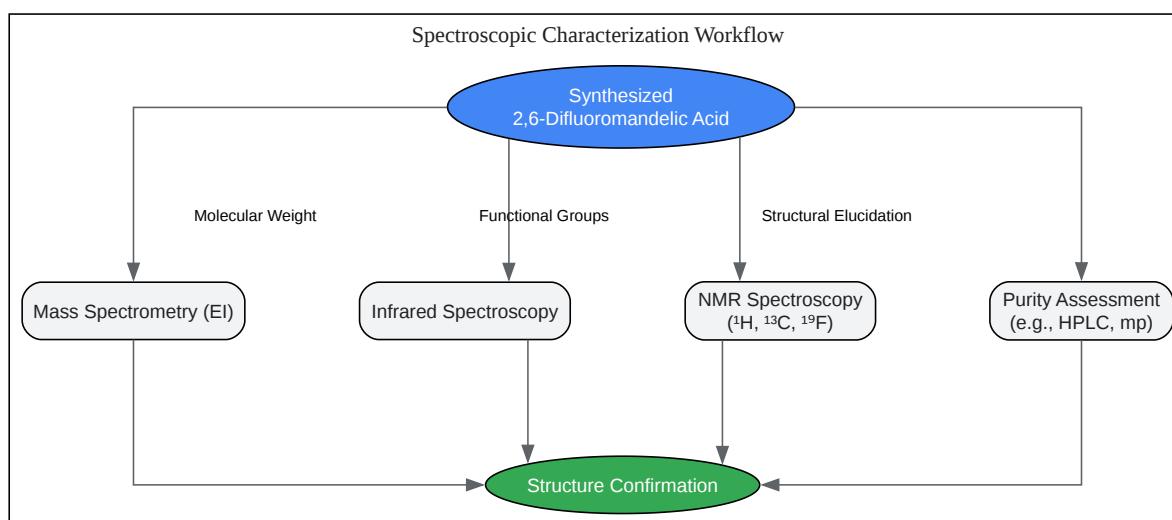
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

While no experimental NMR data for **2,6-Difluoromandelic acid** has been found, the following is a general protocol for acquiring such data.

- **Sample Preparation:** 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O with a suitable pH adjustment) in an NMR tube.
- **Instrumentation:** The NMR tube is placed in a high-field NMR spectrometer.
- **Data Acquisition:** ^1H , ^{13}C , and ^{19}F NMR spectra are acquired. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ^1H and ^{13}C).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized batch of **2,6-Difluoromandelic acid**.



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A logical workflow for the characterization of **2,6-Difluoromandelic acid**.

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References

- 1. 2,6-Difluoromandelic acid [webbook.nist.gov]
- 2. 2,6-Difluoromandelic acid [webbook.nist.gov]
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